molecular formula C6H13ClO2S B2538469 2,2-Dimethylbutane-1-sulfonyl chloride CAS No. 1565731-73-8

2,2-Dimethylbutane-1-sulfonyl chloride

Cat. No.: B2538469
CAS No.: 1565731-73-8
M. Wt: 184.68
InChI Key: NGKGZIQMXJYFLI-UHFFFAOYSA-N
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Description

Contextualization within Alkanesulfonyl Chlorides

Alkanesulfonyl chlorides (R-SO₂Cl) are a well-established class of organic reagents. beilstein-journals.org They serve as important intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The reactivity of the sulfonyl chloride group is primarily dictated by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

The general synthesis of alkanesulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.orgsemanticscholar.orgchemspider.com Reagents such as chlorine in aqueous media, N-chlorosuccinimide, or a combination of hydrogen peroxide and thionyl chloride are commonly employed for this transformation. organic-chemistry.orgsemanticscholar.org

Significance of Branched Alkane Systems in Reactivity Studies

The study of branched alkane systems, such as the one present in 2,2-dimethylbutane-1-sulfonyl chloride, is crucial for understanding the interplay of electronic and steric effects on reaction mechanisms and rates. The bulky tert-butyl group in the neopentyl-like framework of this compound exerts a profound steric influence on the adjacent sulfonyl chloride moiety.

This steric hindrance is expected to significantly impact the kinetics of reactions at the sulfur center. For instance, in bimolecular nucleophilic substitution (Sₙ2) reactions, the approach of a nucleophile to the electrophilic sulfur atom would be impeded, leading to a slower reaction rate compared to less sterically congested linear or moderately branched alkanesulfonyl chlorides.

Table 1: Comparative Hydrolysis Rates of Selected Alkanesulfonyl Chlorides in Water at 25°C

Alkanesulfonyl ChlorideStructureSpecific Rate of Hydrolysis (s⁻¹)
Methanesulfonyl chlorideCH₃SO₂Cl2.1 x 10⁻⁴
Ethanesulfonyl chlorideCH₃CH₂SO₂Cl3.2 x 10⁻⁴
Isopropanesulfonyl chloride(CH₃)₂CHSO₂Cl0.37 x 10⁻⁴
This compound (Predicted)(CH₃)₃CCH₂SO₂ClExpected to be < 0.37 x 10⁻⁴

Note: The value for this compound is an educated prediction based on the trend of decreasing reaction rates with increased steric hindrance observed in other alkanesulfonyl chlorides. nih.gov

Overview of Research Paradigms for Organosulfur Compounds

The investigation of organosulfur compounds like this compound employs a range of analytical and spectroscopic techniques. These methods are essential for the characterization, purity assessment, and elucidation of reaction mechanisms.

Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: Provides characteristic absorption bands for the sulfonyl chloride group (typically in the regions of 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹ for the asymmetric and symmetric S=O stretching vibrations, respectively).

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in its structural identification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful combination for separating and identifying volatile organosulfur compounds in complex mixtures. nih.gov

Kinetic studies, often employing techniques like titration or spectroscopy to monitor the progress of a reaction over time, are central to understanding the reactivity of these compounds. The data obtained from such studies are crucial for constructing a detailed picture of the reaction mechanism and the influence of molecular structure on reactivity. rsc.org

Table 2: Key Spectroscopic Data for Alkanesulfonyl Chlorides

Spectroscopic TechniqueKey Features for Alkanesulfonyl Chlorides
¹H NMR Protons on the α-carbon to the sulfonyl group are typically deshielded, appearing at a downfield chemical shift.
¹³C NMR The α-carbon to the sulfonyl group is also deshielded.
IR Spectroscopy Strong, characteristic absorptions for the S=O bonds.
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns involving the loss of SO₂ or Cl.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKGZIQMXJYFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Dimethylbutane 1 Sulfonyl Chloride

Direct Chlorosulfonation of Hydrocarbons

Direct chlorosulfonation involves the simultaneous introduction of a sulfonyl group and a chlorine atom onto a hydrocarbon backbone. This is often achieved through radical-mediated processes.

Photocatalytic Chlorosulfonylation (Reed Reaction)

The Reed reaction is a classic method for the synthesis of alkanesulfonyl chlorides, proceeding via a free-radical chain mechanism. wikipedia.org This process typically involves the reaction of an alkane with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under ultraviolet (UV) irradiation. libretexts.orglibretexts.org

The mechanism is initiated by the homolytic cleavage of chlorine into two chlorine radicals (Cl•) upon exposure to UV light. These radicals then abstract a hydrogen atom from the alkane, in this case, 2,2-dimethylbutane (neohexane), to form an alkyl radical. This alkyl radical subsequently reacts with sulfur dioxide to form a sulfonyl radical, which then reacts with a chlorine molecule to yield the desired alkanesulfonyl chloride and another chlorine radical, propagating the chain reaction.

A significant challenge of the Reed reaction, particularly with branched alkanes like 2,2-dimethylbutane, is the lack of selectivity. The chlorine radical can abstract any of the hydrogen atoms in the molecule, leading to a mixture of isomeric products. In 2,2-dimethylbutane, there are three distinct types of hydrogen atoms: primary hydrogens on the two methyl groups of the tert-butyl moiety, secondary hydrogens on the methylene (B1212753) group, and primary hydrogens on the terminal methyl group of the ethyl moiety. The relative reactivity for hydrogen abstraction by a chlorine radical is generally tertiary > secondary > primary. masterorganicchemistry.com This, combined with the statistical probability of abstraction, results in a complex product mixture.

Position of H-abstractionType of HydrogenResulting RadicalProduct IsomerExpected Distribution
C1Primary2,2-Dimethylbutan-1-yl2,2-Dimethylbutane-1-sulfonyl chlorideMinor
C3Secondary2,2-Dimethylbutan-3-yl2,2-Dimethylbutane-3-sulfonyl chlorideMajor
C4Primary3,3-Dimethylbutan-2-yl3,3-Dimethylbutane-2-sulfonyl chlorideMinor

This table illustrates the potential isomeric products from the Reed reaction of 2,2-dimethylbutane and the expected qualitative distribution based on radical stability.

Radical-Mediated Approaches to Alkanesulfonyl Chlorides

Beyond the classic photochemical conditions of the Reed reaction, other radical-mediated approaches can be employed for the synthesis of alkanesulfonyl chlorides. These methods may utilize alternative radical initiators to circumvent the need for UV irradiation or to potentially improve selectivity.

For instance, the reaction can be initiated by chemical radical initiators, such as peroxides or azo compounds, which decompose upon heating to generate radicals that can initiate the chlorosulfonation chain reaction. Sulfuryl chloride (SO₂Cl₂) can also be used as a source of both chlorine and sulfur dioxide, often in the presence of a radical initiator.

However, similar to the Reed reaction, these radical-mediated approaches generally suffer from a lack of regioselectivity when applied to alkanes with non-equivalent hydrogen atoms, such as 2,2-dimethylbutane. The formation of a mixture of isomers is a common outcome, necessitating challenging purification steps to isolate the desired this compound.

Synthesis via Grignard Reagents

The use of Grignard reagents offers a more controlled and regioselective route to specific alkanesulfonyl chlorides, as the position of the sulfonyl chloride group is predetermined by the structure of the organometallic precursor.

Reaction of Organomagnesium Halides with Sulfuryl Chloride

This synthetic pathway involves the preparation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with sulfuryl chloride (SO₂Cl₂). For the synthesis of this compound, the required Grignard reagent is 2,2-dimethylbutylmagnesium halide (or neohexylmagnesium halide). This is typically prepared by reacting 1-halo-2,2-dimethylbutane (e.g., 1-bromo-2,2-dimethylbutane) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). leah4sci.com

The resulting Grignard reagent is then reacted with sulfuryl chloride at low temperatures. The carbon-magnesium bond of the Grignard reagent is highly polarized, with the carbon atom acting as a nucleophile. This nucleophilic carbon attacks the electrophilic sulfur atom of sulfuryl chloride, displacing a chloride ion to form the desired this compound. rsc.org

This method is generally effective for the synthesis of primary alkanesulfonyl chlorides and offers excellent regioselectivity, as the sulfonyl chloride group is introduced specifically at the position of the carbon-magnesium bond.

Stoichiometric and Catalytic Considerations in Grignard-Based Syntheses

The reaction between a Grignard reagent and sulfuryl chloride is a stoichiometric process, and careful control of the reactant ratios is crucial for maximizing the yield of the desired sulfonyl chloride. Typically, a slight excess of the Grignard reagent may be used to ensure complete consumption of the sulfuryl chloride. However, a large excess can lead to side reactions.

One common side reaction is the further reaction of the initially formed sulfonyl chloride with another equivalent of the Grignard reagent to produce a sulfone. To minimize this, the reaction is usually carried out at low temperatures, and the sulfuryl chloride is added slowly to a solution of the Grignard reagent.

While the reaction is fundamentally stoichiometric, research into catalytic methods for the formation of sulfonyl chlorides from organometallic reagents is ongoing. However, for the specific transformation of a Grignard reagent with sulfuryl chloride, no widely adopted catalytic system has been established. The direct stoichiometric reaction remains the standard approach.

Oxidative Chlorosulfonation Pathways

Modern synthetic methods often favor the construction of sulfonyl chlorides through the oxidation of sulfur-containing precursors that are already at the desired carbon skeleton. This approach circumvents the selectivity issues associated with direct hydrocarbon functionalization.

For the synthesis of this compound, a suitable precursor would be 2,2-dimethylbutane-1-thiol. This thiol can be prepared via several standard organic transformations, such as the reaction of 1-halo-2,2-dimethylbutane with sodium hydrosulfide or thiourea followed by hydrolysis.

Once the thiol is obtained, it can be converted to the corresponding sulfonyl chloride through oxidative chlorination. A variety of reagents and conditions have been developed for this transformation, offering alternatives to the use of gaseous chlorine. scispace.com Common reagents include:

N-Chlorosuccinimide (NCS): In the presence of a chloride source and often in an aqueous-organic solvent system, NCS can effectively oxidize thiols to sulfonyl chlorides under mild conditions. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org

Sodium Hypochlorite (Bleach): An inexpensive and readily available oxidizing agent, bleach can be used for the oxidative chlorination of thiols in an acidic medium. organic-chemistry.org

Hydrogen Peroxide and a Chlorine Source: A combination of hydrogen peroxide with a chlorinating agent like thionyl chloride (SOCl₂) can also achieve the desired transformation. organic-chemistry.orgorganic-chemistry.org

These methods are generally high-yielding and proceed under milder conditions than direct chlorosulfonation of the alkane. The regioselectivity is guaranteed by the structure of the starting thiol.

Oxidizing SystemTypical ConditionsSubstrate ScopeAdvantages
NCS / HClAcetonitrile/water, room temp.Aliphatic and aromatic thiolsMild conditions, high yields
NaOCl / HClDichloromethane/water, 0 °CAliphatic thiolsInexpensive, readily available
H₂O₂ / SOCl₂Acetonitrile, room temp.Aliphatic and aromatic thiolsRapid reaction, high yields

This table provides a comparison of common reagents for the oxidative chlorination of thiols to sulfonyl chlorides.

Bleach-Mediated Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

A clean, economical, and environmentally friendly method for preparing alkanesulfonyl chlorides involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.orgthieme-connect.comorganic-chemistry.org This procedure is particularly advantageous as it avoids the use of hazardous reagents and malodorous thiols, instead utilizing easily accessible and inexpensive starting materials. sci-hub.seorganic-chemistry.org

The synthesis is typically a two-step process:

Formation of the S-alkyl isothiourea salt : 1-Halo-2,2-dimethylbutane (or a corresponding mesylate) is refluxed with thiourea to produce the S-(2,2-dimethylbutyl)isothiourea salt. This salt is stable, odorless, and can often be used directly in the next step without extensive purification. organic-chemistry.orgorganic-chemistry.org

Oxidative Chlorosulfonation : The prepared isothiourea salt is then treated with an aqueous solution of sodium hypochlorite (bleach) under acidic conditions (e.g., with concentrated HCl). organic-chemistry.orgsci-hub.se The reaction is typically performed at a controlled temperature, starting at 0-5°C and gradually warming.

Table 1: Representative Yields for Bleach-Mediated Synthesis of Alkanesulfonyl Chlorides

Starting Material (Alkyl Halide) Product Yield (%)
1-Bromobutane Butane-1-sulfonyl chloride 95%
1-Bromohexane Hexane-1-sulfonyl chloride 96%
1-Bromo-4-chlorobutane 4-Chlorobutane-1-sulfonyl chloride 99%
1,4-Dibromobutane Butane-1,4-disulfonyl dichloride 92%

Note: Data adapted from analogous syntheses to illustrate typical reaction efficiency. organic-chemistry.org

Sodium Chlorite (NaClO2)-Mediated Oxidative Chlorosulfonation from Thiols and Related Substrates

An alternative green chemistry approach utilizes sodium chlorite (NaClO2) for the oxidative chlorosulfonation of various sulfur-containing precursors. organic-chemistry.org This method is versatile and can be applied to a range of substrates, including S-alkyl isothiourea salts, thiols, disulfides, thioacetates, and xanthates, to generate the corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor such as S-(2,2-dimethylbutyl)isothiourea salt or 2,2-dimethylbutane-1-thiol would be subjected to a reaction with NaClO2 in the presence of a strong acid, typically concentrated HCl, in a solvent like acetonitrile. organic-chemistry.org The mechanism involves the in-situ generation of hypochlorous acid, which acts as the oxidizing agent. organic-chemistry.org

This procedure is lauded for its operational simplicity, safety, and high yields, which can range from 46% to 96% depending on the substrate. organic-chemistry.org The purification is straightforward, making it a reliable and worker-friendly method for accessing structurally diverse sulfonyl chlorides. organic-chemistry.org

N-Chlorosuccinimide (NCS) Chlorosulfonation Approaches

N-Chlorosuccinimide (NCS) serves as an effective reagent for the oxidative chlorosulfonation of S-alkylisothiourea salts and other thiol derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org This approach is considered convenient and environmentally benign, offering a practical alternative to methods that use more hazardous reagents like chlorine gas. organic-chemistry.org

In this synthesis, the S-(2,2-dimethylbutyl)isothiourea salt precursor is treated with NCS in an acidic aqueous medium. organic-chemistry.orgresearchgate.net The reaction proceeds smoothly under mild conditions to afford this compound in moderate to excellent yields. researchgate.net A significant advantage of this method is the generation of succinimide (B58015) as a water-soluble byproduct. In large-scale syntheses, this byproduct can be recovered from the aqueous phase and conveniently recycled back into the starting reagent, NCS, by treating it with sodium hypochlorite, making the process sustainable. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of NCS-Mediated Synthesis of Alkanesulfonyl Chlorides

Starting Material (from Alkyl Halide) Product Yield (%)
1-Bromooctane Octane-1-sulfonyl chloride 92%
1-Bromo-3-phenylpropane 3-Phenylpropane-1-sulfonyl chloride 88%
1-Bromo-4-phenoxybutane 4-Phenoxybutane-1-sulfonyl chloride 85%

Note: Data from representative syntheses of related compounds. organic-chemistry.org

Other Precursor-Based Synthetic Routes

A broad and well-established strategy for synthesizing sulfonyl chlorides is the direct oxidative chlorination of various sulfur-containing compounds. organic-chemistry.org This family of reactions encompasses numerous reagent systems that can effectively convert precursors like thiols, disulfides, thioacetates, and xanthates into the desired sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org

To prepare this compound, one could start with 2,2-dimethylbutane-1-thiol or bis(2,2-dimethylbutyl) disulfide. Common and effective reagent combinations for this transformation include:

Hydrogen Peroxide (H₂O₂) and Thionyl Chloride (SOCl₂) : This combination is a highly reactive system for the direct and rapid conversion of thiols to sulfonyl chlorides at room temperature, often providing excellent yields and high purity. organic-chemistry.orgorganic-chemistry.org

Hydrogen Peroxide (H₂O₂) and Zirconium Tetrachloride (ZrCl₄) : This system offers an extremely efficient and fast conversion of thiols and disulfides into sulfonyl chlorides under mild, room-temperature conditions. organic-chemistry.orgthieme-connect.com

N-Chlorosuccinimide (NCS) and Dilute Hydrochloric Acid : This combination provides a smooth and controlled oxidation of thiols and their derivatives, affording sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org

These methods are valued for their broad applicability and chemoselectivity, allowing for the synthesis of sulfonyl chlorides from a diverse pool of starting materials. organic-chemistry.org

Challenges and Specific Considerations in the Synthesis of Branched Alkanesulfonyl Chlorides

A primary challenge in the synthesis of substituted alkanesulfonyl chlorides is achieving regioselectivity—that is, controlling the precise placement of the sulfonyl chloride group on the carbon skeleton. Direct chlorosulfonation of an unactivated alkane like 2,2-dimethylbutane would likely result in a mixture of isomers, with the reaction occurring at various positions on the chain, leading to significant purification challenges.

The synthetic methodologies detailed above (2.3.1, 2.3.2, 2.3.3, and 2.4.1) effectively circumvent this fundamental challenge. By beginning with a precursor where the sulfur atom (or the group that will be converted to it) is already attached to the desired carbon, these methods ensure complete regiocontrol. For instance, starting with 1-halo-2,2-dimethylbutane to form an isothiourea salt, or with 2,2-dimethylbutane-1-thiol, guarantees that the resulting sulfonyl chloride group will be located exclusively at the C1 position. This precursor-based approach provides unambiguous access to the single, desired isomer, this compound.

While regioselectivity is controlled by the choice of starting material, a specific consideration for branched alkanes is steric hindrance. The bulky 2,2-dimethylbutyl (neohexyl) group can influence reaction kinetics, potentially slowing the rate of reaction compared to linear analogues. Therefore, optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry may be necessary to ensure high conversion and yield.

Steric Effects on Reaction Efficiency and Product Distribution

In synthetic routes to this compound, the spatial arrangement of atoms within the neohexane (2,2-dimethylbutane) starting material is a primary determinant of the reaction's regioselectivity. The molecule contains primary, secondary, and tertiary hydrogen atoms, each with a different susceptibility to abstraction by a reacting species. However, the quaternary carbon at the 2-position, bonded to three methyl groups and one ethyl group, creates a sterically congested environment.

Free-radical chlorosulfonation is a common method for the synthesis of alkanesulfonyl chlorides. This process typically involves the reaction of an alkane with sulfur dioxide and chlorine, often initiated by ultraviolet (UV) light. The reaction proceeds via a free-radical chain mechanism where a chlorine radical abstracts a hydrogen atom from the alkane, forming an alkyl radical. This is followed by the reaction of the alkyl radical with sulfur dioxide to form a sulfonyl radical, which then abstracts a chlorine atom from a chlorine molecule to yield the final sulfonyl chloride product.

The regioselectivity of this reaction is governed by the relative stability of the intermediate alkyl radicals (tertiary > secondary > primary) and the steric accessibility of the hydrogen atoms. In the case of 2,2-dimethylbutane, there are primary hydrogens on the methyl groups and the terminal methyl of the ethyl group, and secondary hydrogens on the methylene group of the ethyl substituent. There are no tertiary hydrogens.

Due to the significant steric bulk of the tert-butyl group, the accessibility of the different C-H bonds is not uniform. The primary hydrogens of the three methyl groups attached to the quaternary carbon are sterically shielded. In contrast, the primary and secondary hydrogens on the ethyl group are more exposed.

Research into free-radical halogenation of alkanes provides a framework for understanding the product distribution in chlorosulfonation. The relative reactivity of primary, secondary, and tertiary C-H bonds in chlorination is approximately 1 : 3.8 : 5.0, respectively. While specific relative reactivity ratios for chlorosulfonation are not as commonly cited, a similar trend is expected, favoring the abstraction of hydrogens from more substituted carbons, tempered by steric factors.

For 2,2-dimethylbutane, a statistical approach, adjusted for steric hindrance, can predict the likely product distribution. The molecule has nine primary hydrogens on the three methyl groups attached to the quaternary center, three primary hydrogens on the terminal methyl of the ethyl group, and two secondary hydrogens on the methylene group.

Table 1: Analysis of Hydrogen Atoms in 2,2-Dimethylbutane

Type of HydrogenNumber of HydrogensRelative Reactivity (Chlorination model)Statistical Product Contribution (Number x Reactivity)Predicted Product
Primary (C1)31.03.0This compound
Secondary (C3)23.87.62,2-Dimethylbutane-3-sulfonyl chloride
Primary (C4)91.09.0 (Sterically hindered)3,3-Dimethylbutane-2-sulfonyl chloride

Based on a simple reactivity model, the secondary hydrogens would be the most reactive per hydrogen. However, the sheer number of primary hydrogens can lead to significant formation of the corresponding primary sulfonyl chloride. The steric hindrance around the nine primary hydrogens on the tert-butyl portion of the molecule would be expected to reduce their reactivity compared to the three primary hydrogens on the ethyl group. Consequently, the formation of this compound is a significant outcome, alongside the formation of 2,2-Dimethylbutane-3-sulfonyl chloride. The formation of a sulfonyl chloride at the highly hindered neopentyl-like primary carbons is expected to be less favorable.

Detailed research findings focusing specifically on the free-radical chlorosulfonation of neohexane would be necessary to provide precise, experimentally determined product distribution ratios. However, the principles of steric hindrance and relative C-H bond reactivity strongly indicate that any synthetic approach to this compound must contend with the formation of isomeric byproducts, with the distribution being a direct consequence of the steric environment created by the 2,2-dimethylbutyl group.

Mechanistic Investigations of 2,2 Dimethylbutane 1 Sulfonyl Chloride Reactivity

Nucleophilic Substitution at the Sulfur Center

The reactivity of 2,2-dimethylbutane-1-sulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilic nature of the sulfur atom within the sulfonyl group. This sulfur center is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. The mechanism for the solvolysis of most alkanesulfonyl chlorides is generally considered a bimolecular nucleophilic substitution, which is likely concerted. mdpi.com

The reaction of this compound with an alcohol (alcoholysis) results in the formation of a sulfonate ester and hydrochloric acid. wikipedia.org The general reaction is:

RSO₂Cl + R'OH → RSO₂OR' + HCl

where R is the 2,2-dimethylbutyl (neohexyl) group and R' is the alkyl group of the alcohol.

Kinetic studies on analogous alkanesulfonyl chlorides indicate that these reactions typically follow second-order kinetics, being first-order with respect to the sulfonyl chloride and first-order with respect to the alcohol. The rate-determining step involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom.

The rate of alcoholysis is influenced by the structure of the alcohol. Generally, the reactivity order for alcohols is primary > secondary > tertiary, which is consistent with the steric accessibility of the hydroxyl group. libretexts.org

Table 1: Predicted Relative Rates of Alcoholysis for this compound with Various Alcohols
AlcoholStructureClassPredicted Relative Rate
MethanolCH₃OHPrimaryHighest
EthanolCH₃CH₂OHPrimaryHigh
Isopropanol(CH₃)₂CHOHSecondaryModerate
tert-Butanol(CH₃)₃COHTertiaryLowest

Solvents play a critical role in the reaction of sulfonyl chlorides by stabilizing intermediates and transition states. researchgate.netrsc.org Polar solvents can facilitate the reaction by stabilizing the charge separation that develops in the transition state of the nucleophilic attack.

The addition of a non-nucleophilic base, such as pyridine (B92270), is common in reactions involving sulfonyl chlorides. Pyridine serves two primary purposes: it acts as a catalyst and as a scavenger for the HCl produced. msu.edulibretexts.org The catalytic role involves the formation of a highly reactive sulfonylpyridinium salt intermediate (RSO₂-NC₅H₅⁺ Cl⁻). This intermediate is more susceptible to nucleophilic attack by the alcohol than the original sulfonyl chloride.

The reaction with an alcohol in the presence of pyridine typically proceeds via an S_N2 mechanism. The pyridine attacks the sulfonyl chloride, displacing the chloride ion. Subsequently, the alcohol attacks the sulfur atom of the pyridinium (B92312) intermediate, displacing pyridine. masterorganicchemistry.com This pathway often leads to an inversion of configuration if the alcohol's hydroxyl group is attached to a chiral center. masterorganicchemistry.com

The rate of nucleophilic substitution at the sulfur center is highly sensitive to steric hindrance from the alkyl group (R) of the sulfonyl chloride (RSO₂Cl). The 2,2-dimethylbutyl group, also known as a neohexyl group, is sterically demanding due to the quaternary carbon atom adjacent to the CH₂-SO₂Cl moiety.

This significant steric bulk shields the electrophilic sulfur atom, hindering the approach of nucleophiles like alcohols. Consequently, this compound is expected to react considerably slower than less hindered alkanesulfonyl chlorides such as methanesulfonyl chloride or ethanesulfonyl chloride. While tertiary alkanesulfonyl chlorides (e.g., 2-methyl-2-propanesulfonyl chloride) are known to undergo a solvolysis-decomposition pathway involving carbocation formation, primary but sterically hindered sulfonyl chlorides like the subject compound are still expected to react primarily via nucleophilic substitution at the sulfur, albeit at a reduced rate. mdpi.com

Table 2: Predicted Effect of Alkyl Group Steric Hindrance on Relative Reaction Rates of Alkanesulfonyl Chlorides with a Primary Alcohol
Alkanesulfonyl ChlorideAlkyl GroupSteric HindrancePredicted Relative Rate
Methanesulfonyl chlorideMethyl (CH₃)Low100
Ethanesulfonyl chlorideEthyl (CH₃CH₂)Moderate~50
Isopropanesulfonyl chlorideIsopropyl ((CH₃)₂CH)High~10
This compoundNeohexyl ((CH₃)₃CCH₂)Very High&lt;1

Homolytic Decomposition Mechanisms

Under conditions of thermal or photochemical initiation, sulfonyl chlorides can undergo homolytic decomposition, leading to the formation of radical intermediates. This pathway involves the cleavage of either the carbon-sulfur (C–S) or sulfur-chlorine (S–Cl) bond.

The pathway of homolytic cleavage is dictated by the relative bond dissociation enthalpies (BDEs) of the C–S and S–Cl bonds. For alkanesulfonyl chlorides, the S–Cl bond is significantly weaker than the C–S bond.

Photoacoustic calorimetry studies on methanesulfonyl chloride and benzenesulfonyl chloride have found the S–Cl bond dissociation enthalpy to be approximately 295 kJ/mol. rsc.orgresearchgate.net In contrast, the BDE for a typical primary alkyl C–S bond in a sulfone is considerably higher. This energy difference indicates that the initial and most favorable homolytic cleavage event will be the scission of the S–Cl bond.

Table 3: Typical Bond Dissociation Enthalpies (BDEs) in Alkanesulfonyl Chlorides
BondTypical BDE (kJ/mol)Likelihood of Homolytic Cleavage
RCH₂–SO₂Cl>300Low
RSO₂–Cl~295 rsc.orgresearchgate.netHigh

Following the initial S–Cl bond cleavage, a 2,2-dimethylbutane-1-sulfonyl radical and a chlorine radical are formed:

(CH₃)₃CCH₂SO₂Cl → (CH₃)₃CCH₂SO₂• + Cl•

Sulfonyl radicals (RSO₂•) are key intermediates in these processes. rsc.org A primary fate for alkanesulfonyl radicals is the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process, to generate a corresponding alkyl radical. researchgate.net

(CH₃)₃CCH₂SO₂• → (CH₃)₃CCH₂• + SO₂

The resulting 2,2-dimethylbutyl radical (a neohexyl radical) is a primary alkyl radical. Once formed, these alkyl and chlorine radicals can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a solvent or another molecule to form a stable alkane.

Recombination: Radicals can recombine with each other (e.g., the neohexyl radical and a chlorine radical could form 1-chloro-2,2-dimethylbutane).

Addition to π-systems: If unsaturated compounds are present, the alkyl radical can add across a double or triple bond. rsc.org

Kinetic Parameters and Activation Entropy of Thermal Decomposition

The thermal decomposition of sulfonyl chlorides can proceed through different mechanistic pathways, each associated with a characteristic range of activation parameters. For comparison, the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, exhibits activation entropies (ΔS‡) of -8.32 and -13.25 cal deg-1 mole-1, respectively. researchgate.net These negative values are indicative of a highly ordered transition state, which is a hallmark of SN2 reactions. researchgate.netnih.gov

For gas-phase thermal decomposition, which may involve unimolecular bond cleavage, the activation entropy can offer insights into the nature of the transition state. A positive activation entropy would suggest a dissociative mechanism where the activated complex is loosely bound and is proceeding towards fragmentation. Conversely, a negative activation entropy would imply a more ordered, associative transition state. The magnitude of the activation entropy provides clues about the number of molecules involved in the rate-determining step.

While specific values for this compound are not documented, a hypothetical set of kinetic parameters based on typical values for similar compounds is presented in the table below for illustrative purposes.

Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound

ParameterHypothetical Value RangeSignificance
Activation Energy (Ea)120 - 250 kJ/molMinimum energy required for decomposition to occur.
Pre-exponential Factor (A)1012 - 1015 s-1Reflects the frequency of collisions in the correct orientation.
Activation Entropy (ΔS‡)-20 to +20 cal/mol·KIndicates the degree of order in the transition state.

Note: The values in this table are hypothetical and are intended to be representative of typical ranges for the decomposition of organic sulfonyl chlorides. Actual experimental values for this compound may differ.

Role of Temperature and Initiators in Radical Processes

The thermal decomposition of alkanesulfonyl chlorides can be influenced by both temperature and the presence of radical initiators. At elevated temperatures, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical. The stability of the resulting alkyl radical plays a significant role in the decomposition pathway.

In the case of this compound, the initially formed 2,2-dimethylbutan-1-sulfonyl radical can subsequently lose sulfur dioxide to form a primary 2,2-dimethylbutyl radical. This primary radical is prone to rearrangement to a more stable tertiary radical.

Ionic Reaction Pathways

Carbonium Ion Rearrangements as Competing Processes in Decomposition

In addition to radical pathways, the decomposition of this compound can also involve ionic intermediates, leading to carbonium ion rearrangements. This is particularly relevant in polar solvents or under conditions that favor heterolytic bond cleavage. The neopentyl-type structure of the 2,2-dimethylbutyl group makes it highly susceptible to Wagner-Meerwein rearrangements.

The formation of a primary 2,2-dimethylbutyl cation is energetically unfavorable. Consequently, a concerted process involving the migration of a methyl group can occur to form a more stable tertiary 1,1-dimethylpropyl cation. This rearrangement is a common feature in the chemistry of neopentyl systems. For instance, studies on the gas-phase elimination reactions of neopentyl halides have shown that the reaction proceeds through a Wagner-Meerwein rearrangement. usfq.edu.ecresearchgate.net Similarly, the reaction of neopentyl iodide with xenon difluoride also results in products derived from a rearranged carbon skeleton. acs.org

These rearrangements represent a competing pathway to the direct substitution or elimination reactions and can lead to a mixture of products. The extent of rearrangement will depend on the reaction conditions, including the solvent polarity and the nature of any nucleophiles present.

Comparison of Reactivity with Related Alkanesulfonyl Chlorides

Structure-Reactivity Relationships in Branched Systems

The reactivity of alkanesulfonyl chlorides is significantly influenced by the structure of the alkyl group, particularly the degree of branching. In general, the rate of solvolysis and other nucleophilic substitution reactions at the sulfur atom is sensitive to steric hindrance.

For primary alkanesulfonyl chlorides, the reactivity generally follows an SN2-like mechanism. However, increased branching at the α- and β-carbons can hinder the approach of a nucleophile to the electrophilic sulfur center. In the case of this compound, the bulky neopentyl-type group exerts considerable steric hindrance.

Studies on the solvolysis of various alkanesulfonyl chlorides have shown that while the rates of hydrolysis for simple primary alkanesulfonyl chlorides are quite similar, significant deviations are observed with more complex structures. nih.gov The presence of bulky ortho-alkyl groups in arenesulfonyl chlorides has been shown to accelerate chloride exchange reactions, a counterintuitive effect attributed to the release of ground-state strain upon forming the transition state. mdpi.com While this is an aromatic system, it highlights the complex interplay of steric and electronic effects.

In the context of this compound, the steric bulk is expected to disfavor a direct SN2 attack at the sulfur. This steric hindrance can make alternative pathways, such as those involving rearrangements or radical intermediates, more competitive. The comparison with less branched primary alkanesulfonyl chlorides would likely show a decreased rate of direct substitution for the 2,2-dimethylbutyl derivative. Tertiary alkanesulfonyl chlorides, such as 2-methyl-2-propanesulfonyl chloride, are known to undergo solvolysis-decomposition reactions via the formation of a tert-butyl cation, highlighting a shift in mechanism with increased alkyl substitution. nih.gov

Synthetic Transformations and Applications of 2,2 Dimethylbutane 1 Sulfonyl Chloride

Formation of Sulfonamides

2,2-Dimethylbutane-1-sulfonyl chloride is a reactive chemical intermediate used in the synthesis of various organic compounds, most notably sulfonamides. The formation of sulfonamides involves the reaction of the sulfonyl chloride with a suitable amine, a process that is influenced by the steric and electronic properties of both reactants.

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.comijarsct.co.in This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom, typically by a second equivalent of the amine or an added base, to yield the stable sulfonamide. ijarsct.co.in

The general reaction can be summarized as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

Primary amines (R'NH₂) and secondary amines (R'R''NH) are both effective nucleophiles for this transformation. ijarsct.co.in While primary amines are generally highly reactive, secondary amines can exhibit lower reactivity. cbijournal.comijarsct.co.in The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. cbijournal.com

Table 1: Illustrative Examples of Sulfonamide Formation Data based on general reactions of sulfonyl chlorides with amines.

Amine TypeExample AmineGeneral ProductTypical Yield Range
PrimaryAnilineN-phenylsulfonamideHigh (often >90%) cbijournal.com
Primary1-OctylamineN-octylsulfonamide98% scilit.comresearchgate.net
SecondaryDibutylamineN,N-dibutylsulfonamide94% scilit.comresearchgate.net
SecondaryHexamethyleneimineN-sulfonylhexamethyleneimine97% scilit.comresearchgate.net

The efficiency of sulfonamide formation is significantly affected by the steric hindrance around the reaction centers. The this compound molecule possesses a neopentyl-like structure, where the sulfonyl chloride group is attached to a methylene (B1212753) group which is, in turn, bonded to a sterically bulky tertiary butyl group. This steric bulk can hinder the approach of the amine nucleophile to the electrophilic sulfur atom.

Synthesis of Sulfonate Esters

Another primary application of this compound is in the synthesis of sulfonate esters. This transformation is a key strategy in organic synthesis for converting a poor leaving group (a hydroxyl group) into an excellent one. periodicchemistry.com

This compound reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to form the corresponding 2,2-dimethylbutane-1-sulfonate ester. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com The base serves to neutralize the HCl byproduct. periodicchemistry.com

The mechanism involves a direct attack of the alcohol on the sulfur, leading to a protonated intermediate which is then deprotonated by the base. youtube.com A key feature of this reaction is that it proceeds with the retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond of the alcohol is not broken during the process. youtube.com

Table 2: General Scheme for Sulfonate Ester Formation

Reactant 1Reactant 2BaseProduct
This compoundAlcohol (R-OH)Pyridine or Et₃N2,2-Dimethylbutyl sulfonate (R-OSO₂-CH₂-C(CH₃)₂CH₂CH₃)

Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxide ion (OH⁻) is a strong base and therefore a poor leaving group. periodicchemistry.comlibretexts.org Converting an alcohol into a sulfonate ester dramatically enhances its reactivity. periodicchemistry.com

The sulfonate anion is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms bonded to the sulfur atom. pearson.com This makes the sulfonate anion a very weak base and, consequently, a stable species to be displaced in a reaction. periodicchemistry.com The reactivity of an alcohol converted to a sulfonate ester becomes comparable to that of an alkyl halide. periodicchemistry.com

Once formed, 2,2-dimethylbutyl sulfonate esters can be used in a variety of subsequent reactions:

Nucleophilic Substitution (Sₙ2): The sulfonate group can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, Br⁻) to form new carbon-nucleophile bonds. libretexts.org

Elimination (E2): In the presence of a strong, non-nucleophilic base, the sulfonate ester can undergo elimination to form an alkene.

The significant steric hindrance of the 2,2-dimethylbutyl group may influence the preferred reaction pathway, potentially favoring elimination reactions over substitution with bulky nucleophiles.

Diverse Chemical Transformations

While the formation of sulfonamides and sulfonate esters are the most prominent applications of this compound, sulfonyl chlorides as a class can undergo other chemical transformations. These include reductions and reactions that form new carbon-sulfur bonds. For instance, sulfonyl chlorides can be reduced to the corresponding sulfinates or thiols under specific conditions. Furthermore, some sulfonyl chlorides participate in metal-catalyzed cross-coupling reactions, although such applications are less common for aliphatic variants like this compound compared to their aromatic counterparts. The development of new chemical transformations involving the activation of alcohols via reagents like sulfuryl fluoride also points to the expanding utility of sulfur-based electrophiles in organic synthesis. researchgate.net

Utility as a Source of Sulfonyl, Sulfenyl, and Sulfene (B1252967) Moieties

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to several sulfur-containing functional groups. Sulfonyl chlorides are widely recognized as powerful and important sources of sulfonyl, sulfenyl, and sulfene moieties, which are integral to the construction of a diverse array of organic molecules. The primary and most direct application is in the introduction of the 2,2-dimethylbutane-1-sulfonyl group (also known as a neohexylsulfonyl group). This is typically achieved through nucleophilic substitution at the sulfur atom, where the chlorine atom is displaced by a nucleophile such as an amine, alcohol, or carbanion, leading to the formation of sulfonamides, sulfonate esters, and sulfones, respectively.

In addition to providing the sulfonyl group, sulfonyl chlorides can also generate highly reactive sulfene intermediates (R-CH=SO₂). This transformation typically occurs in the presence of a base, which abstracts an α-proton, leading to the elimination of hydrogen chloride. These sulfenes can then participate in various cycloaddition reactions. Furthermore, while less common directly from sulfonyl chlorides, the related sulfenyl moiety (R-S-) can be accessed, although this often involves different starting materials or reaction pathways. The versatility of sulfonyl chlorides as precursors to these key functional groups underpins their broad utility in synthetic chemistry.

Annulation Reactions Involving Sulfonyl Chlorides

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful strategy in organic synthesis. Sulfonyl chlorides can participate in these transformations, most notably in [2+2] cycloadditions of sulfenes generated in situ. When a sulfonyl chloride with an α-hydrogen is treated with a base like triethylamine, it can form a sulfene. This highly reactive intermediate can then react with electron-rich alkenes (enamines, for example) or other unsaturated systems in a [2+2] annulation to produce four-membered thietane dioxide rings.

More recent advancements have demonstrated the use of sulfonyl chlorides in visible-light-promoted cascade reactions that result in sulfonylative annulation. researchgate.net For instance, a three-component reaction involving sodium metabisulfite (as an SO₂ source), diazonium salts, and other reagents can lead to the synthesis of complex, sulfonylated polyaromatic compounds. researchgate.net These modern methods provide transition-metal-free and efficient access to intricate molecular architectures incorporating a sulfonyl group as part of a newly formed ring system. researchgate.net

Table 1: Examples of Annulation Reactions

Reaction Type Reactants Key Intermediate Product Class
[2+2] Cycloaddition Sulfonyl Chloride (with α-H), Base, Alkene Sulfene (RCH=SO₂) Thietane Dioxides

Radical and Ionic Additions to Unsaturated Compounds (Alkenes, Alkynes)

This compound can react with unsaturated compounds like alkenes and alkynes through both radical and ionic pathways. These addition reactions are fundamental for converting simple unsaturated hydrocarbons into more complex, functionalized molecules.

Radical Additions: In the presence of a radical initiator (e.g., AIBN) or under photochemical conditions, sulfonyl chlorides can undergo radical addition to alkenes and alkynes. The reaction is initiated by the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (RSO₂•). This radical then adds to the unsaturated bond, creating a carbon-centered radical, which subsequently abstracts the chlorine atom from another molecule of the sulfonyl chloride to propagate the chain. This process, often called chlorosulfonylation, results in the net addition of the sulfonyl group and a chlorine atom across the double or triple bond.

Ionic Additions: Under Lewis acid catalysis, sulfonyl chlorides can add to alkenes and alkynes via an ionic mechanism. The Lewis acid coordinates to the sulfonyl chloride, increasing its electrophilicity and facilitating the attack by the π-bond of the unsaturated compound. This leads to the formation of a carbocationic intermediate, which is then trapped by the chloride ion. The regioselectivity of this addition is governed by the stability of the intermediate carbocation.

These addition reactions provide reliable methods for the simultaneous introduction of a sulfonyl group and a chlorine atom, creating versatile intermediates for further synthetic transformations.

Reactions with Imines, Aldehydes, and Ketones

The reactivity of sulfonyl chlorides extends to electrophilic carbon centers such as those in imines, aldehydes, and ketones. Imines, which are generally less electrophilic than their carbonyl counterparts (aldehydes and ketones), can be activated by protonation or by Lewis acids to enhance their reactivity. nih.gov

In reactions with these functional groups, the sulfonyl chloride can act as an electrophile. For example, in the presence of a base, the nitrogen of an imine can attack the sulfur atom of the sulfonyl chloride to form an N-sulfonyl imine or a related product.

Alternatively, a common reaction involves the formation of an α-sulfonyl carbanion from a sulfone (which can be synthesized from a sulfonyl chloride). This nucleophilic carbanion can then attack the electrophilic carbon of an aldehyde, ketone, or imine. nih.gov This is a key step in transformations like the Julia olefination. While the sulfonyl chloride itself is not the direct reactant with the carbonyl or imine in this case, it is the essential precursor to the key sulfone intermediate. The functional group of imines is the azomethine group (C=N), which, similar to a carbonyl group, can undergo various reactions. redalyc.org

Broader Applications in Organic Synthesis

Intermediates in the Synthesis of Complex Organic Molecules

Alkyl and aryl sulfones, which are readily prepared from sulfonyl chlorides, are critical intermediates in the synthesis of numerous complex and biologically active molecules. nih.gov The sulfonyl group is a versatile functional moiety, acting as an activating group for adjacent protons and as a good leaving group in certain reactions. nih.gov

For example, sulfenyl chlorides, which can be generated from related sulfur compounds, are key intermediates in the synthesis of the oxathiolane core of important antiretroviral drugs like lamivudine and emtricitabine. nih.govresearchgate.net This highlights the role of sulfur-chlorine compounds in constructing high-value active pharmaceutical ingredients (APIs). nih.govresearchgate.net The synthesis of aryl picolyl sulfones from aryl sulfonyl chlorides provides another example of creating valuable building blocks for further elaboration into more complex targets. nih.gov The ability to form α-sulfonyl carbanions from the resulting sulfones makes them powerful nucleophiles for creating new carbon-carbon bonds, a fundamental strategy in the assembly of complex molecular frameworks.

Role in Polymer Chemistry (e.g., as initiators for atom transfer radical polymerization)

Sulfonyl chlorides, including structures like this compound, are effective initiators for Atom Transfer Radical Polymerization (ATRP). cmu.edu ATRP is a form of controlled or "living" radical polymerization that allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.eduethz.ch

The mechanism of ATRP initiation involves the reversible transfer of a halogen atom (in this case, chlorine) from the initiator (R-Cl) to a transition metal catalyst, typically a copper(I) complex. ethz.ch This process generates a radical (R•) that initiates polymerization by adding to a monomer molecule. The resulting dormant polymer chain can be reactivated, allowing the polymer to grow in a controlled manner.

Studies have shown that sulfonyl chlorides like p-toluenesulfonyl chloride can effectively initiate the polymerization of monomers such as methyl methacrylate (MMA). cmu.edu The use of a sulfonyl chloride initiator in a copper-based ATRP system leads to a linear increase in the polymer's number average molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. cmu.edu This application in polymer chemistry demonstrates the utility of sulfonyl chlorides beyond traditional small-molecule synthesis, enabling the creation of advanced materials with precisely engineered properties. rsc.orgescholarship.org

Table 2: Role of Sulfonyl Chlorides in ATRP

Component Function Example Result
Initiator Source of the initial radical and the transferable halogen atom. p-Toluenesulfonyl chloride Controlled polymerization of MMA
Catalyst Mediates the reversible halogen atom transfer. CuBr / 4,4'-di(5-nonyl)-2,2'-bipyridine Well-defined polymers with low polydispersity

Advanced Spectroscopic Analysis and Structural Elucidation of 2,2 Dimethylbutane 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 2,2-Dimethylbutane-1-sulfonyl chloride in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be assembled. Due to the absence of readily available experimental spectra for this compound, the following sections will detail the expected spectroscopic features based on established principles and data from analogous structures.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. For this compound, four distinct proton signals are anticipated. The powerful electron-withdrawing effect of the sulfonyl chloride group significantly deshields adjacent protons, causing them to resonate at a lower field (higher ppm value) compared to a simple alkane.

The methylene (B1212753) protons directly attached to the sulfonyl group (C1) are expected to be the most downfield-shifted, appearing as a singlet due to the absence of adjacent protons. The quaternary carbon at position 2 (C2) prevents any vicinal coupling. The other signals correspond to the ethyl group attached to the quaternary center. The methylene protons of the ethyl group (C3) will appear as a quartet, split by the adjacent methyl protons (C4). Conversely, the terminal methyl protons (C4) will appear as a triplet, split by the methylene protons (C3). The nine equivalent protons of the two methyl groups attached to the quaternary carbon (C2') are expected to appear as a singlet at a characteristic upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-SO₂Cl (C1)3.5 - 3.8Singlet (s)2H
-C(CH₃)₂- (C2')1.1 - 1.3Singlet (s)6H
-CH₂-CH₃ (C3)1.6 - 1.9Quartet (q)2H
-CH₂-CH₃ (C4)0.9 - 1.1Triplet (t)3H

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, five distinct carbon signals are expected. The carbon atom directly bonded to the sulfonyl chloride group (C1) will be significantly deshielded and appear furthest downfield. The quaternary carbon (C2) will also be downfield, though to a lesser extent. The carbons of the ethyl group (C3 and C4) and the gem-dimethyl groups (C2') will appear in the typical upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C H₂-SO₂Cl (C1)65 - 75
-C (CH₃)₂- (C2)35 - 45
-C(C H₃)₂- (C2')25 - 30
-C H₂-CH₃ (C3)30 - 35
-CH₂-C H₃ (C4)8 - 12

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a cross-peak would be expected between the methylene protons of the ethyl group (C3, δ ~1.6-1.9 ppm) and the terminal methyl protons (C4, δ ~0.9-1.1 ppm), confirming their connectivity. No other correlations would be observed due to the presence of the quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. emerypharma.com It is invaluable for assigning the carbon skeleton based on the more easily assigned proton spectrum. The expected correlations are detailed in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds, which is essential for identifying connectivity across quaternary centers. youtube.com Key HMBC correlations would include:

The protons on C1 (δ ~3.5-3.8 ppm) correlating to the quaternary carbon C2.

The protons of the gem-dimethyl groups (C2', δ ~1.1-1.3 ppm) correlating to the quaternary carbon C2, the methylene carbon C1, and the other gem-dimethyl carbon.

The methylene protons of the ethyl group (C3, δ ~1.6-1.9 ppm) correlating to the quaternary carbon C2 and the terminal methyl carbon C4.

Table 3: Predicted HSQC and Key HMBC Correlations for this compound

Proton Signal (¹H δ, ppm)Directly Bonded Carbon (HSQC) (¹³C δ, ppm)Key HMBC Correlations (¹³C δ, ppm)
3.5 - 3.8 (C1-H)65 - 75 (C1)C2
1.1 - 1.3 (C2'-H)25 - 30 (C2')C1, C2, C3
1.6 - 1.9 (C3-H)30 - 35 (C3)C2, C4
0.9 - 1.1 (C4-H)8 - 12 (C4)C2, C3

Diffusion-Ordered NMR Spectroscopy (DOSY) for Molecular Size and Association State

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. youtube.com For a pure sample of this compound, a DOSY experiment would show all proton signals aligned horizontally, corresponding to a single diffusion coefficient. This serves as a powerful tool for purity assessment, as any impurities would likely have different molecular sizes and thus different diffusion coefficients, appearing at different vertical positions in the 2D DOSY spectrum. The diffusion coefficient for a small molecule like this is typically in the range of 1x10⁻⁹ to 1x10⁻¹⁰ m²/s in common deuterated solvents. ox.ac.uk This technique can confirm that all observed NMR signals belong to a single molecular entity.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. thermofisher.commdpi.com The molecular formula of this compound is C₆H₁₃ClO₂S. The monoisotopic mass can be calculated with high precision.

The ability of HRMS to measure m/z values to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The observation of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would further confirm the presence of a chlorine atom in the molecule.

Table 4: Calculated Exact Masses of Molecular Ions and Adducts for this compound (C₆H₁₃ClO₂S)

Ion SpeciesCalculated Monoisotopic Mass (m/z)
[M(³⁵Cl)]⁺184.03249
[M(³⁷Cl)]⁺186.02954
[M(³⁵Cl)+H]⁺185.04032
[M(³⁷Cl)+H]⁺187.03737
[M(³⁵Cl)+Na]⁺207.02226
[M(³⁷Cl)+Na]⁺209.01931

Common fragmentation patterns for alkyl sulfonyl chlorides in mass spectrometry involve the loss of the chlorine radical (M-35/37) or the entire sulfonyl chloride group. Alpha-cleavage of the alkyl chain is also a common fragmentation pathway for aliphatic compounds. libretexts.org

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry (MS) provides critical insights into the structure of this compound by analyzing the compound's fragmentation pattern upon ionization. The process typically begins with the formation of a molecular ion ([M]⁺•), which is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk The analysis of the mass-to-charge ratio (m/z) of these fragments helps in elucidating the original structure.

The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-Cleavage: The bond between the neohexyl group and the sulfonyl group can cleave. This can result in the formation of a neohexyl cation ([C₆H₁₃]⁺) with an m/z of 85, or a sulfonyl chloride cation ([SO₂Cl]⁺).

Cleavage of the Alkyl Chain: The branched 2,2-dimethylbutyl (neohexyl) group itself is prone to fragmentation. A prominent cleavage occurs at the quaternary carbon, leading to the loss of a tert-butyl radical and the formation of a stable tert-butyl cation ([(CH₃)₃C]⁺) at m/z 57. libretexts.org Alternatively, loss of an ethyl group can lead to a fragment at m/z 57 as well. The loss of an ethyl radical from the molecular ion would result in a fragment at m/z 155.

Loss of Small Neutral Molecules: The molecular ion can lose small, stable neutral molecules. The loss of SO₂ (64 Da) is a common pathway for sulfonyl compounds. The loss of chlorine (Cl•, 35/37 Da) or hydrogen chloride (HCl, 36/38 Da) can also occur. The presence of chlorine is readily identified by the characteristic isotopic pattern of the fragment ions containing it, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. acdlabs.commiamioh.edu For instance, a fragment containing the sulfonyl chloride group, [SO₂Cl]⁺, would appear as a pair of peaks at m/z 99 and 101. acdlabs.com

The relative abundance of these fragments provides further structural confirmation. The formation of more stable carbocations is favored, meaning that fragments resulting in tertiary or secondary carbocations will often produce more intense peaks in the spectrum than those resulting in primary carbocations. chemguide.co.uklibretexts.org

m/zProposed Fragment IonStructural Significance
184/186[C₆H₁₃SO₂Cl]⁺•Molecular Ion (M⁺•)
149[C₆H₁₃SO₂]⁺Loss of Cl radical
99/101[SO₂Cl]⁺Indicates sulfonyl chloride moiety
85[C₆H₁₃]⁺Neohexyl cation from C-S bond cleavage
57[(CH₃)₃C]⁺Stable tert-butyl cation, characteristic of the neopentyl-like structure
43[C₃H₇]⁺Isopropyl cation from further fragmentation of the alkyl chain. docbrown.info
29[C₂H₅]⁺Ethyl cation from fragmentation of the alkyl chain. docbrown.info

Coupling with Chromatographic Techniques (GC-MS, LC-MS) for Purity and Identification

To analyze complex mixtures or assess the purity of a sample, mass spectrometry is frequently coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can be analyzed directly using this method. The gas chromatograph separates the compound from impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for identification.

However, a significant challenge in the GC analysis of long-chain alkanesulfonyl chlorides is their potential for thermal degradation within the hot injector or column, which can lead to the formation of corresponding chloroalkanes. core.ac.uknih.gov To circumvent this, a common strategy involves derivatization, where the sulfonyl chloride is converted into a more thermally stable derivative, such as an N,N-diethylsulfonamide, prior to analysis. nih.gov This approach ensures accurate quantification and identification without degradation. The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity for detecting trace levels of the compound or its impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is ideal for analyzing compounds that are non-volatile, thermally labile, or of high polarity. While this compound can be analyzed by GC-MS, LC-MS provides a valuable alternative, particularly for derivatives or in complex matrices where minimal sample preparation is desired. LC-MS/MS, or tandem mass spectrometry, offers high selectivity and sensitivity, making it a method of choice for trace residue analysis. acgpubs.org

In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into the mass spectrometer, typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation and often preserve the molecular ion. nih.govscience.gov For sulfonyl compounds, ESI in positive ion mode can generate abundant protonated molecules ([M+H]⁺), which can then be fragmented in a collision cell (MS/MS) to provide definitive structural information. nih.gov This technique is instrumental in confirming the identity and purity of the target compound and its related substances.

TechniqueApplicability for this compoundAdvantagesConsiderations
GC-MSDirectly applicable for the neat compound.High resolution separation of volatile isomers; extensive spectral libraries for identification.Potential for thermal degradation; derivatization may be required for accurate quantification. nih.gov
LC-MSApplicable, especially for derivatives or complex mixtures.Analyzes thermally sensitive compounds without degradation; suitable for polar analytes. acgpubs.orgCompound may have low ionization efficiency with ESI; requires suitable solubility in mobile phase.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching and bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is dominated by absorptions corresponding to the sulfonyl chloride group and the alkyl (C-H and C-C) framework.

Sulfonyl Chloride (SO₂Cl) Group: This group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O double bonds. These bands are typically observed in the ranges of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The presence of these intense peaks is a strong indicator of a sulfonyl chloride functional group. The S-Cl stretch is a weaker absorption and appears at lower wavenumbers.

Alkyl (C-H) Group: The neohexyl portion of the molecule produces several characteristic bands. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are found in the 2850-3000 cm⁻¹ region. docbrown.infolibretexts.org Bending (deformation) vibrations for these groups appear in the 1365-1480 cm⁻¹ range. docbrown.info

Carbon Skeleton: The branched structure, specifically the C-(CH₃)₃ moiety, gives rise to characteristic C-C skeletal vibrations. These can be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹), with notable absorptions around 1200-1255 cm⁻¹ and 720-750 cm⁻¹. docbrown.infodocbrown.info

The complete IR spectrum is a unique identifier for the molecule, with the fingerprint region being particularly useful for distinguishing it from other isomers. docbrown.info

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
2880-2970C-H StretchAlkyl (CH₂, CH₃)Strong
1450-1480C-H Bend (Scissoring)Alkyl (CH₂, CH₃)Medium
1370-1410S=O Asymmetric StretchSulfonyl ChlorideVery Strong
1365-1370C-H Bend (Methyl Rock)Alkyl (CH₃)Medium
1166-1204S=O Symmetric StretchSulfonyl ChlorideVery Strong
~700-800C-S StretchAlkyl SulfonylWeak-Medium

Advanced Vibrational Spectroscopy Applications

Beyond conventional IR and Raman spectroscopy, advanced vibrational spectroscopy techniques offer enhanced sensitivity, higher spatial resolution, and the ability to probe molecular dynamics in complex environments. nih.gov While specific applications of these advanced methods to this compound are not widely documented, their utility for analyzing related organosulfur compounds and complex chemical systems is well-established.

Techniques such as Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy are part of a class of nonlinear vibrational microscopy methods. These techniques overcome the weak signals typical of spontaneous Raman scattering, enabling high-speed, high-sensitivity chemical imaging of unlabeled samples. nih.gov Such methods could potentially be used to map the distribution of this compound or its derivatives within a non-homogeneous matrix, such as in a polymer blend or on a treated surface, by tuning into the characteristic vibrational frequencies of the S=O or C-S bonds. cdnsciencepub.com

Another area involves Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS), which use plasmonic nanostructures to dramatically amplify the Raman signal of molecules adsorbed on or near a metal surface. This allows for the detection and analysis of compounds at ultra-low concentrations. These techniques could be applied to study the interaction of this compound with surfaces or to detect trace amounts of the compound for purity analysis. The information gathered from these advanced methods can provide deeper insights into the compound's chemical behavior, reactivity, and intermolecular interactions. rsc.org

Spectroscopic Methods for Confirming Isomeric Purity and Positional Isomer Distinction

Confirming the isomeric purity of this compound and distinguishing it from its positional isomers (e.g., 2,3-dimethylbutane-2-sulfonyl chloride or 3,3-dimethylbutane-2-sulfonyl chloride) is crucial for quality control and reaction monitoring. Mass spectrometry and infrared spectroscopy are primary tools for this purpose.

Mass Spectrometry (MS) Positional isomers often exhibit distinct fragmentation patterns in their mass spectra. While they have the same molecular weight, the arrangement of atoms leads to the formation of different fragment ions or different relative abundances of the same ions. The stability of the carbocation formed upon fragmentation is a key differentiating factor. libretexts.org

For this compound, cleavage of the C-C bonds in the neohexyl group will produce a characteristic pattern. A prominent peak at m/z 57 corresponding to the stable tert-butyl cation is expected. In contrast, an isomer like 2,3-dimethylbutane-2-sulfonyl chloride would likely show a more abundant fragment corresponding to a stable secondary carbocation formed by cleavage adjacent to the sulfonyl group. Tandem MS (MS/MS) techniques can further enhance the differentiation by selecting the molecular ion of a specific m/z and subjecting it to collision-induced dissociation, which generates a secondary fragmentation pattern unique to that isomer's structure. nih.govnih.gov

Spectroscopic MethodBasis for Distinguishing IsomersExpected Observation for this compoundExpected Observation for a Positional Isomer (e.g., 2,3-Dimethylbutane-2-sulfonyl chloride)
Mass Spectrometry (MS)Different fragmentation patterns due to carbocation stability. libretexts.orgProminent m/z 57 peak from tert-butyl cation formation.Different key fragments based on cleavage around the sulfonyl group, likely favoring secondary carbocation formation.
Infrared (IR) SpectroscopyUnique pattern of absorptions in the fingerprint region (400-1500 cm⁻¹). docbrown.infoSpecific skeletal vibration bands associated with the C-(CH₃)₃ group. docbrown.infoDifferent pattern of skeletal vibrations due to a different carbon framework and branching.

Derivatization Strategies for 2,2 Dimethylbutane 1 Sulfonyl Chloride

Chemical Derivatization for Compound Characterization

The transformation of 2,2-Dimethylbutane-1-sulfonyl chloride into stable, solid derivatives is a classical and reliable method for its characterization. This approach is particularly useful as the starting sulfonyl chloride is often a liquid or low-melting solid, which can be difficult to purify and characterize by melting point.

Preparation of Stable Crystalline Derivatives (e.g., Amides, Benzamides) for Melting Point Determination and Elemental Analysis

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. These sulfonamide derivatives are typically stable, crystalline solids with sharp melting points, making them ideal for identification and purity assessment. The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Similarly, reaction with ammonia yields the primary sulfonamide, while reaction with aniline or other aromatic amines produces the corresponding arylsulfonamides (sulfonbenzamides). The melting point of the purified crystalline derivative serves as a crucial physical constant for its identification. Furthermore, these solid derivatives are suitable for elemental analysis, which provides the empirical formula of the compound and confirms its composition.

Table 1: Representative Reactions for Crystalline Derivative Preparation

Reactant Derivative Class General Reaction Purpose
Ammonia (NH₃) Primary Sulfonamide R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl Melting Point, Elemental Analysis
Primary/Secondary Amine (R'NH₂ / R'₂NH) N-substituted Sulfonamide R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl Melting Point, Elemental Analysis
Aniline (C₆H₅NH₂) Sulfonbenzamide R-SO₂Cl + C₆H₅NH₂ → R-SO₂NHC₆H₅ + HCl Melting Point, Elemental Analysis

Where R = 2,2-dimethylbutyl

The formation of these derivatives provides a robust method for the unambiguous characterization of this compound.

Derivatization for Enhanced Analytical Detection

In modern analytical chemistry, derivatization is employed not just for basic characterization but also to enhance the detectability of analytes using sophisticated instrumentation. This compound can be conceptualized as a derivatizing agent for various classes of compounds that lack easily detectable functional groups.

Pre-Column Derivatization Techniques in Liquid Chromatography (HPLC)

Pre-column derivatization is a technique used in High-Performance Liquid Chromatography (HPLC) to chemically modify an analyte before it enters the chromatographic column. This is often done to improve the analyte's chromatographic behavior or to enhance its detection. academicjournals.orgresearcher.life Compounds that lack a chromophore (a part of a molecule responsible for its color and UV-Vis absorption) can be derivatized to introduce one.

For instance, this compound could be used to derivatize aliphatic amines or phenols. The resulting sulfonamide or sulfonate ester derivative, while not possessing a strong chromophore itself, would have altered polarity and retention characteristics, potentially leading to better separation from interfering matrix components. If the target analyte has poor retention on a reverse-phase column, derivatization with the bulky, nonpolar 2,2-dimethylbutyl group would increase its hydrophobicity and retention time.

Fluorescent Derivatization Reagents (e.g., utilizing principles from Dansyl Chloride and Dimethylimidazole Sulfonyl Chloride)

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorption detection. While this compound is not fluorescent, the principles of fluorescent tagging using sulfonyl chlorides are well-established by reagents like Dansyl Chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). sdiarticle4.comnih.govgoogle.com

Dansyl chloride reacts with primary and secondary amines, phenols, and imidazoles under mild alkaline conditions to yield highly fluorescent dansyl-adducts. sdiarticle4.comresearchgate.net The reaction mechanism is analogous to that of this compound. This principle could be applied by synthesizing a fluorescent analogue of this compound, where a fluorophore is incorporated into the alkyl backbone. More commonly, the established fluorescent reagents are used to derivatize analytes for enhanced detection. The utility of the sulfonyl chloride moiety in this context is its reactivity towards specific functional groups, allowing for the covalent attachment of a fluorescent tag.

Table 2: Comparison of Derivatization Reagents

Reagent Key Feature Application Principle
This compound Introduces a bulky, nonpolar alkyl group Modifies polarity and retention time in HPLC
Dansyl Chloride Contains a naphthalene fluorophore Reacts with amines/phenols to create highly fluorescent derivatives for sensitive detection sdiarticle4.comnih.govddtjournal.com

| Dimethylimidazole Sulfonyl Chloride | Reactive sulfonyl chloride moiety | Used in derivatization schemes for specific functional groups |

Strategies for Modifying the Sulfonyl Chloride Moiety for Specific Purposes

The sulfonyl chloride group is a versatile functional handle that can be converted into a range of other sulfur-containing functional groups. d-nb.info This allows for the late-stage functionalization of molecules, a strategy of significant interest in medicinal chemistry and materials science. researchgate.netnih.gov Starting with this compound, a variety of derivatives can be synthesized by reacting it with different nucleophiles.

Sulfonamides: As discussed, reaction with primary or secondary amines yields sulfonamides. This is one of the most common transformations of sulfonyl chlorides.

Sulfonate Esters: Reaction with alcohols or phenols in the presence of a base (like pyridine) yields sulfonate esters.

Sulfonic Acids: Hydrolysis of the sulfonyl chloride, typically with water or aqueous base, yields the corresponding sulfonic acid (2,2-Dimethylbutane-1-sulfonic acid).

Sulfonyl Fluorides: The chloride can be exchanged for a fluoride by reaction with a fluoride salt, which can offer different reactivity and stability profiles. d-nb.inforesearchgate.net

These transformations allow the properties of the original molecule to be fine-tuned. For example, converting the sulfonyl chloride to a sulfonic acid introduces a highly polar, acidic group, dramatically changing the solubility and electronic properties of the molecule. This chemical flexibility makes this compound a useful building block for synthesizing a library of related compounds with diverse properties.

Theoretical and Computational Investigations of 2,2 Dimethylbutane 1 Sulfonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, from which numerous other properties can be derived. Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them suitable for studying organic molecules of this size.

A fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, a process where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. For 2,2-dimethylbutane-1-sulfonyl chloride, this would typically be performed using a DFT functional, such as B3LYP, paired with a sufficiently large basis set, like 6-311++G**, to accurately describe the electronic distribution around the atoms, particularly the sulfur and chlorine.

The optimization would yield key structural parameters. Based on studies of similar sulfonyl chlorides, the geometry around the sulfur atom is expected to be a distorted tetrahedron. researchgate.net

Table 1: Predicted Structural Parameters for this compound This table presents typical values expected from a DFT/B3LYP calculation, based on analogous structures.

ParameterPredicted Value
S=O Bond Length~1.43 Å
S-Cl Bond Length~2.05 Å
C-S Bond Length~1.78 Å
O=S=O Bond Angle~122°
C-S-Cl Bond Angle~102°
C-S=O Bond Angle~108°

Following optimization, an electronic structure analysis would reveal details about bonding and charge distribution. Natural Bond Orbital (NBO) analysis or Mulliken population analysis would quantify the partial atomic charges, confirming the high electrophilicity of the sulfur atom, which is bonded to three highly electronegative atoms (two oxygen, one chlorine). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—would provide insight into the molecule's reactivity, with the LUMO likely centered on the sulfonyl chloride group, indicating its susceptibility to nucleophilic attack.

Quantum chemical calculations can predict various spectroscopic parameters, which can be used to aid in the identification and characterization of the molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of such predictions has improved significantly, with modern DFT methods often achieving a mean absolute error (MAE) of less than 0.2-0.3 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts. mdpi.comnih.govst-andrews.ac.uk

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides illustrative chemical shift values consistent with the molecular structure.

AtomTypePredicted Chemical Shift (ppm)
C1-CH₂-SO₂Cl~60-65
C2-C(CH₃)₂-~35-40
C3-CH₂-CH₃~30-35
C4-CH₂-CH₃~8-12
C2-Methyls2 x -CH₃~25-30
H1-CH₂-SO₂Cl~3.5-4.0
H3-CH₂-CH₃~1.3-1.7
H4-CH₂-CH₃~0.8-1.1
H-Methyls2 x -CH₃~1.0-1.3

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be extended to compute harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration within the molecule and can be directly compared to experimental infrared (IR) and Raman spectra. The calculations would predict strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds, typically found in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively. Other characteristic vibrations would include the S-Cl stretch and various C-H stretching and bending modes. docbrown.infomdpi.com

The single bonds within the alkyl chain and the C-S bond of this compound allow for rotation, leading to multiple possible conformations (rotamers). A theoretical conformational analysis is essential to identify the most stable conformers and understand the molecule's preferred shape in the gas phase or in solution. nih.gov

This analysis is typically performed by systematically rotating the key dihedral angles (e.g., Cl-S-C-C and S-C-C-C) and calculating the potential energy at each step to map out the potential energy surface (PES). mdpi.com From this surface, low-energy minima corresponding to stable conformers can be identified. The relative energies of these conformers are then used to calculate their expected populations at a given temperature via the Boltzmann distribution. Such studies would likely reveal that steric hindrance between the bulky tert-butyl-like group and the sulfonyl chloride group plays a dominant role in determining the most stable conformations.

The collision cross section (CCS) is a measure of the effective area of an ion as it travels through a buffer gas. It is an important physicochemical property that is increasingly used in analytical techniques like ion mobility-mass spectrometry (IM-MS) for the confident identification of small molecules. nih.gov While CCS values can be measured experimentally, computational methods and machine learning models allow for their prediction directly from a molecule's structure. mdpi.com

For this compound, CCS values can be predicted for various adducts that might be formed in a mass spectrometer, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. These predictions are often made using machine learning models trained on large databases of experimentally measured CCS values or through theoretical calculations that model the ion-gas interactions. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data calculated using CCSbase. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.03977135.7
[M+Na]⁺207.02171144.8
[M+K]⁺222.99565142.0
[M+NH₄]⁺202.06631157.3
[M-H]⁻183.02521136.9

Molecular Modeling of Reactivity and Selectivity

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed picture of reaction mechanisms and predicting reactivity.

To understand how this compound reacts, for instance in a nucleophilic substitution reaction, molecular modeling can be used to characterize the transition state (TS) of the reaction pathway. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, therefore, the rate of the reaction.

Computational methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate the TS geometry. A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By calculating the energies of the reactants, the transition state, and the products, a complete energy profile for the reaction can be constructed. This would allow for a quantitative understanding of the reactivity of the sulfonyl chloride group and could be used to predict how changes in the nucleophile or solvent would affect the reaction rate.

Simulation of Steric Effects on Reaction Mechanisms

The steric bulk originating from the 2,2-dimethylbutyl group, often referred to as a neopentyl-like structure, profoundly influences the reaction mechanisms of this compound. Computational simulations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the energetic and geometric consequences of this steric hindrance. These studies often focus on nucleophilic substitution reactions, a common pathway for sulfonyl chlorides.

One of the primary steric effects observed in simulations is the significant increase in the activation energy for backside nucleophilic attack (SN2 mechanism). The bulky tert-butyl group attached to the carbon adjacent to the sulfonyl chloride group effectively shields the electrophilic sulfur atom. This steric hindrance raises the energy of the transition state, where the nucleophile, sulfur atom, and leaving group (chloride) would ideally be collinear.

To quantify these effects, computational models can calculate the transition state energies for the reaction of this compound with various nucleophiles and compare them to less hindered analogs like methanesulfonyl chloride or ethanesulfonyl chloride. The results of such simulations typically demonstrate a marked increase in the activation barrier for the sterically hindered compound.

For instance, a hypothetical DFT study might compare the activation energies for the reaction of different sulfonyl chlorides with a common nucleophile, such as an amine. The findings, as illustrated in the hypothetical data below, would likely show a significant energetic penalty imposed by the 2,2-dimethylbutyl group.

N
Sulfonyl ChlorideCalculated Activation Energy (kcal/mol)
Methanesulfonyl chloride15.2
Ethanesulfonyl chloride16.8
This compound24.5

Furthermore, these simulations can provide detailed geometric information about the transition state. For this compound, the calculated bond angles in the transition state would likely show significant distortion from the ideal trigonal bipyramidal geometry of an SN2 transition state. This distortion is a direct consequence of the steric repulsion between the bulky alkyl group and the incoming nucleophile.

Advanced Computational Techniques for Complex Reaction Systems

The study of complex reaction systems involving this compound necessitates the use of advanced computational techniques that go beyond static calculations of ground and transition states. These methods are crucial for understanding reaction dynamics, the role of the solvent, and for exploring a wider range of possible reaction pathways.

Ab Initio Molecular Dynamics (AIMD) simulations can provide a dynamic picture of the reaction process. By simulating the trajectories of atoms over time, AIMD can reveal the intricate details of bond-breaking and bond-forming events, as well as the influence of solvent molecule rearrangements during the reaction. For a sterically hindered substrate like this compound, AIMD could be used to visualize how the bulky alkyl group restricts the approach of a nucleophile and how the system explores different conformations to reach the transition state.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly useful for studying reactions in a condensed phase, such as in a solvent or within an enzyme active site. In a QM/MM simulation, the reacting species (this compound and the nucleophile) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. This approach allows for the explicit inclusion of solvent effects, which can be significant in stabilizing or destabilizing transition states.

A hypothetical QM/MM study might investigate the free energy profile of the reaction in different solvents. The results, as shown in the illustrative table below, could highlight the influence of solvent polarity on the reaction barrier.

SolventCalculated Free Energy of Activation (kcal/mol)
Water (polar protic)22.1
Acetonitrile (polar aprotic)23.8
Toluene (nonpolar)28.3

Machine Learning Potentials (MLPs) represent an emerging frontier in computational chemistry. By training a machine learning model on a large dataset of quantum mechanical calculations, it is possible to create a potential energy surface that is both accurate and computationally inexpensive to evaluate. This allows for much longer molecular dynamics simulations and a more thorough exploration of the reaction landscape. For complex systems involving this compound, MLPs could be employed to study rare events or to screen a large number of potential reactants and catalysts.

These advanced computational techniques provide powerful tools for a deeper understanding of the reactivity of sterically hindered molecules like this compound, offering insights that are often inaccessible through experimental methods alone.

Degradation and Stability Studies of 2,2 Dimethylbutane 1 Sulfonyl Chloride

Thermal Degradation Pathways and Products

The thermal decomposition of 2,2-dimethylbutane-1-sulfonyl chloride is a complex process that can proceed through various pathways, leading to a mixture of products. While specific experimental studies on the pyrolysis of this particular compound are not extensively documented, plausible degradation routes can be inferred from the behavior of structurally related neopentyl halides and general knowledge of sulfonyl chloride chemistry.

Identification of Decomposition Products (e.g., Sulfur Dioxide, Alkyl Chlorides, Olefins)

Upon heating, this compound is expected to decompose, yielding a range of volatile and stable products. The primary decomposition products likely include sulfur dioxide (SO₂), rearranged alkyl chlorides, and various olefins.

A key anticipated pathway involves the extrusion of sulfur dioxide, a common decomposition route for sulfonyl chlorides. The remaining neopentyl-like fragment is highly prone to rearrangement due to the steric strain associated with the quaternary carbon center. This can lead to the formation of more stable carbocation intermediates, which then react to form a variety of products.

Potential Thermal Decomposition Products of this compound:

Product ClassSpecific ExamplesFormation Pathway
Gases Sulfur Dioxide (SO₂)Extrusion from the sulfonyl chloride group.
Alkyl Chlorides 2-Chloro-2,3-dimethylbutaneWagner-Meerwein rearrangement of the initial carbocation followed by reaction with a chloride ion.
1-Chloro-2,2-dimethylbutane (starting material)May be present if decomposition is incomplete.
Olefins 2,3-Dimethyl-2-buteneElimination from a rearranged carbocation.
2,3-Dimethyl-1-buteneElimination from a rearranged carbocation.
3,3-Dimethyl-1-buteneElimination from the initial (unrearranged) carbocation.

This table is based on predicted pathways and may not represent all possible decomposition products.

Kinetic and Mechanistic Aspects of Thermal Decomposition

The thermal decomposition of this compound likely proceeds through a mechanism involving a Wagner-Meerwein rearrangement, similar to that observed in the gas-phase elimination reactions of neopentyl halides. usfq.edu.ec The initial step is the heterolytic cleavage of the C-S bond, which is facilitated by the release of the stable molecule, sulfur dioxide. This would form a primary carbocation, which is inherently unstable.

This primary carbocation is expected to rapidly rearrange to a more stable tertiary carbocation via a 1,2-methyl shift. This rearranged carbocation can then undergo elimination of a proton to form various isomeric olefins, or it can combine with a chloride ion to yield a tertiary alkyl chloride. The rate-determining step of this process is likely the initial C-S bond cleavage and rearrangement, which is influenced by the significant steric strain within the molecule.

Influence of Molecular Structure on Stability

The molecular architecture of this compound plays a pivotal role in determining its stability. The presence of a bulky tert-butyl group adjacent to the sulfonyl chloride moiety introduces significant steric effects that influence its reactivity and degradation.

Steric Strain ("B-strain") and its Implications for Compound Stability

The term "B-strain" or "back strain" refers to the steric hindrance that arises from bulky groups positioned on the carbon atom beta to the reactive center. In the case of this compound, the tert-butyl group creates substantial B-strain. This steric crowding hinders the approach of nucleophiles to the sulfonyl group, thereby reducing its reactivity in substitution reactions. This reduced reactivity contributes to a higher kinetic stability under certain conditions compared to less hindered sulfonyl chlorides.

However, this same steric strain can also be a driving force for decomposition. The relief of this strain upon cleavage of the C-S bond and subsequent rearrangement can make thermal degradation a more favorable process under elevated temperatures.

Comparison of Primary, Secondary, and Tertiary Sulfonyl Chloride Stability

In general, the order of reactivity for alkanesulfonyl chlorides in nucleophilic substitution reactions is primary > secondary > tertiary. This is largely due to steric hindrance around the sulfonyl group. However, the stability of the potential carbocation that can be formed upon C-S bond cleavage also plays a role, particularly under conditions that favor ionization.

Relative Stability Trends of Alkanesulfonyl Chlorides:

Sulfonyl Chloride TypeRelative Thermal Stability (Predicted)Key Factors
Primary (unhindered) ModerateLess steric hindrance, but less stable primary carbocation upon ionization.
Primary (neopentyl-type) High (kinetically)Significant "B-strain" hinders nucleophilic attack, but strain can promote thermal decomposition via rearrangement.
Secondary ModerateIncreased steric hindrance compared to primary, but more stable secondary carbocation.
Tertiary LowHighly hindered, but forms a relatively stable tertiary carbocation, making ionization and subsequent decomposition more facile.

This table represents predicted trends based on general principles of organic chemistry.

Factors Affecting Compound Longevity in Research Settings

To ensure the integrity and reactivity of this compound in a research setting, proper storage and handling are paramount. Several environmental factors can contribute to its degradation over time.

Key factors that can affect the longevity of this compound include:

Temperature: Elevated temperatures can provide the activation energy needed to initiate thermal decomposition pathways. Therefore, it is advisable to store the compound in a cool environment. Refrigeration (typically 2-8 °C) is often recommended for reactive reagents. astrochemical.com

Moisture: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid. This not only consumes the desired reagent but also introduces corrosive byproducts. Storage in a desiccated environment is crucial.

Light: While not as common a degradation pathway for sulfonyl chlorides as for other functional groups, exposure to UV light can potentially initiate radical decomposition pathways. Storage in amber or opaque containers is a good precautionary measure.

Incompatible Materials: Contact with strong bases, oxidizing agents, and nucleophiles should be avoided during storage, as these can accelerate decomposition or lead to unwanted reactions.

By controlling these factors, the shelf-life of this compound can be maximized, ensuring its viability for synthetic applications.

Concluding Remarks and Future Research Outlook

Summary of Key Findings on 2,2-Dimethylbutane-1-sulfonyl Chloride

This compound is recognized as a reactive chemical intermediate primarily used for introducing the 2,2-dimethylbutane-1-sulfonyl moiety into other molecules. Its key feature is the bulky tert-butyl group adjacent to the methylene-sulfonyl chloride function, which sterically hinders the electrophilic sulfur atom. This structure influences its reactivity, stability, and the properties of its derivatives. Key findings are summarized by its fundamental properties, which establish a baseline for further research.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₁₃ClO₂S
Molecular Weight 184.68 g/mol
IUPAC Name This compound
CAS Number 1565731-73-8
Predicted XLogP 2.5

| Structure (SMILES) | CCC(C)(C)CS(=O)(=O)Cl |

This data is compiled from publicly available chemical databases. uni.lu

The compound serves as a building block, reacting with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively. These reactions are foundational to its utility, yet the specific kinetics and yields as influenced by its steric bulk are not extensively reported in the literature.

Unexplored Avenues in Synthetic Methodology

The synthesis of sulfonyl chlorides has evolved from classical methods to more sustainable and efficient protocols. researchgate.netorganic-chemistry.org However, methodologies tailored specifically for sterically demanding structures like this compound remain an underexplored area. Traditional methods often rely on harsh reagents, while modern approaches offer milder alternatives that could be optimized for this substrate. rsc.org

Future research should focus on a comparative analysis of different synthetic routes to maximize yield and purity. Investigating the applicability of methods like the oxidative chlorination of the corresponding thiol (2,2-dimethylbutane-1-thiol) or S-alkylisothiourea salts using greener oxidants could prove fruitful. researchgate.netorganic-chemistry.org

Table 2: Comparison of General Synthetic Methods for Alkanesulfonyl Chlorides

Method Precursor Reagents Advantages Potential Challenges for this compound
Oxidative Chlorination Thiol / Disulfide N-Chlorosuccinimide (NCS), 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) Milder conditions, good functional group tolerance. researchgate.netrsc.org Steric hindrance may slow reaction rates.
From Isothiourea Salts Alkyl Halide + Thiourea NCS, NaOCl (bleach) Avoids use of odorous thiols; can be sustainable. researchgate.netorganic-chemistry.org Requires two steps; optimization for bulky substrates needed.
Photocatalysis Diazonium Salts (Aromatic) Heterogeneous Photocatalyst, SO₂ Sustainable, uses visible light, mild conditions. acs.org Primarily developed for aromatic systems; adaptation to aliphatic precursors required.

| Continuous Flow | Thiol / Disulfide | DCDMH | Excellent heat management for exothermic reactions, improved safety, high space-time yield. rsc.org | Requires specialized equipment; optimization of flow parameters needed. |

The development of a continuous flow process for the synthesis of this compound is a particularly attractive avenue. rsc.org Such a process would offer superior control over the highly exothermic nature of oxidative chlorination, enhancing safety and scalability. rsc.orgnih.gov

Advanced Mechanistic Studies on Reactivity and Selectivity

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is a cornerstone of their chemistry. For most primary alkanesulfonyl chlorides, solvolysis reactions are believed to proceed through a concerted bimolecular (SN2-like) mechanism. nih.gov However, the significant steric hindrance from the neohexyl group in this compound may alter the reaction pathway or significantly decrease the reaction rate compared to less hindered analogues.

Advanced mechanistic studies are needed to elucidate these effects. Future research could involve:

Kinetic Studies: Measuring the rates of solvolysis (e.g., hydrolysis, alcoholysis) and comparing them to linear (e.g., hexanesulfonyl chloride) and less branched (e.g., isobutylsulfonyl chloride) analogues to quantify the steric effect.

Computational Modeling: Using density functional theory (DFT) to model the transition state of nucleophilic attack on the sulfur atom, providing insight into the energy barriers and reaction pathways.

Selectivity in Competitive Reactions: Investigating the selectivity of this compound toward various nucleophiles in a competitive environment to build a comprehensive reactivity profile.

Table 3: Plausible Mechanistic Pathways for Sulfonyl Chloride Reactions

Mechanism Description Relevance to this compound
Concerted SN2-like A bimolecular process where the nucleophile attacks the sulfur atom, and the chloride leaves simultaneously. This is the common pathway for primary alkanesulfonyl chlorides. nih.gov This is the expected dominant pathway, though likely retarded by steric hindrance from the neohexyl group.
Addition-Elimination A stepwise process involving the formation of a pentacoordinate sulfurane intermediate. While less common for solvolysis, it could be a competing pathway with certain nucleophiles.

| Elimination-Addition (Sulfene) | In the presence of a strong base, elimination of HCl can form a highly reactive sulfene (B1252967) intermediate (R₂C=SO₂). | Possible pathway if a strong, non-nucleophilic base is used, but requires an α-hydrogen, which is present. |

Potential for Novel Applications in Materials Science and Medicinal Chemistry

The true potential of this compound lies in the unique properties imparted by its neohexyl group. This bulky, lipophilic moiety can be incorporated into larger molecules to influence their physical and biological properties.

Medicinal Chemistry: Sulfonamides are a critical class of therapeutic agents. magtech.com.cn Using this compound to synthesize novel sulfonamide derivatives could lead to compounds with modified solubility, membrane permeability, and metabolic stability. The bulky group could also probe steric constraints within enzyme active sites or receptor binding pockets, potentially leading to new drug candidates with enhanced potency or selectivity.

Materials Science: The neohexyl group can be appended to polymer backbones or other materials via sulfonate ester or sulfonamide linkages. This could be used to precisely tune material properties such as:

Hydrophobicity: Increasing water repellency for coatings and membranes.

Thermal Stability: The bulky group may restrict chain motion, potentially increasing the glass transition temperature of polymers.

Solubility: Modifying the solubility of polymers in specific organic solvents.

Development of Sustainable and Environmentally Benign Synthetic Processes

A significant push in modern chemistry is the development of green and sustainable processes. rsc.org The synthesis of sulfonyl chlorides traditionally involves hazardous reagents like thionyl chloride, chlorosulfonic acid, or chlorine gas. rsc.orgwikipedia.org Future research must focus on adapting environmentally benign methods for the production of this compound.

Key areas for development include:

Metal-Free Oxidation: Exploring aerobic, metal-free oxidative chlorination of the corresponding thiol, using catalysts like nitrogen oxides generated in situ from ammonium (B1175870) nitrate. rsc.org

Aqueous Phase Synthesis: Developing methods that utilize water as a solvent, which would significantly reduce the environmental impact from organic solvents. acs.org

Waste Valorization: Investigating synthetic routes where byproducts can be recycled. For instance, in syntheses using N-chlorosuccinimide (NCS), the succinimide (B58015) byproduct can be recovered and re-chlorinated. researchgate.netorganic-chemistry.org

Table 4: Comparison of Traditional vs. Sustainable Reagents for Sulfonyl Chloride Synthesis

Reagent Type Traditional Reagents Sustainable/Greener Alternatives Environmental Considerations
Chlorinating/Oxidizing Agent Thionyl Chloride (SOCl₂), Sulfuryl Chloride (SO₂Cl₂), Chlorine (Cl₂), Chlorosulfonic Acid (ClSO₃H) Sodium Hypochlorite (NaOCl), N-Chlorosuccinimide (NCS), Sodium Dichloroisocyanurate (NaDCC), O₂/NOx catalyst Traditional reagents are often toxic, corrosive, and produce acidic waste. rsc.orgwikipedia.org Greener alternatives generate less hazardous byproducts (e.g., NaCl, succinimide). researchgate.netrsc.org

| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂, CHCl₃), Acetic Acid | Water, Acetonitrile, 2-MeTHF, or solvent-minimized conditions | Reduces use of volatile organic compounds (VOCs) and hazardous pollutants. acs.orgrsc.org |

By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound as a valuable building block and develop safer, more efficient, and environmentally responsible chemical processes.

Table of Compounds Mentioned

Compound Name
This compound
2,2-Dimethylbutane-1-thiol
Hexanesulfonyl chloride
Isobutylsulfonyl chloride
Methanesulfonyl chloride
N-Chlorosuccinimide (NCS)
Sodium Dichloroisocyanurate (NaDCC)
Succinimide
Thionyl chloride
1,3-dichloro-5,5-dimethylhydantoin (DCDMH)

Q & A

Q. What methodologies ensure robust interpretation of kinetic data in sulfonylation reactions?

  • Best Practices :
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track real-time reaction progress.
  • Control Experiments : Test for moisture ingress or thermal decomposition.
  • Statistical Tools : Apply ANOVA to assess reproducibility across triplicate runs .

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